4-bromo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide
Description
4-bromo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a piperazine ring substituted with a propanoyl group
Properties
IUPAC Name |
4-bromo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2/c1-2-19(25)24-13-11-23(12-14-24)18-6-4-3-5-17(18)22-20(26)15-7-9-16(21)10-8-15/h3-10H,2,11-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFBFBLLTUOBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with 2-(4-propanoylpiperazin-1-yl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This results in the formation of the intermediate this compound.
Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as 4-bromo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzoic acid.
Reduction: Formation of reduced derivatives such as 4-bromo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzylamine.
Substitution: Formation of substituted derivatives such as 4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide.
Scientific Research Applications
4-bromo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Shares a similar piperazine and bromine substitution pattern.
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-methylbenzamide: Contains a similar benzamide structure with bromine substitution.
Uniqueness
4-bromo-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both bromine and piperazine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
